molecular formula C14H16ClN3O2 B7188232 N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide

Cat. No.: B7188232
M. Wt: 293.75 g/mol
InChI Key: SGTGJPVROPXKDU-UHFFFAOYSA-N
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Description

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated furan ring, a pyridine ring, and an amide linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(2)18-13-11(4-3-7-16-13)14(19)17-8-10-5-6-12(15)20-10/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTGJPVROPXKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)NCC2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorofuran Intermediate: The chlorofuran ring can be synthesized by chlorinating furan using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Coupling with Pyridine Derivative: The chlorofuran intermediate is then coupled with a pyridine derivative. This step often involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

    Introduction of the Isopropylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated furan ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorofuran-2-yl)methyl]-2-(methylamino)pyridine-3-carboxamide
  • N-[(5-chlorofuran-2-yl)methyl]-2-(ethylamino)pyridine-3-carboxamide
  • N-[(5-chlorofuran-2-yl)methyl]-2-(butylamino)pyridine-3-carboxamide

Uniqueness

N-[(5-chlorofuran-2-yl)methyl]-2-(propan-2-ylamino)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated furan ring and isopropylamino group differentiate it from other similar compounds, potentially leading to unique interactions and effects in various applications.

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